N-(2,4-dichlorobenzyl)methanesulfonamide

Chemical Biology Potassium Channel Negative Control

Using structurally mismatched controls risks misattributing phenotypic responses in ion channel research. DcBzl-MSA directly addresses this by serving as a precise, inactive matched comparator to ML335. - Eliminates K2P off-target effects: Inactive at TREK-1/2 vs. ML335 (EC50s 14.3/5.2 µM), enabling confident mechanism-of-action studies. - Accelerates hit-to-lead campaigns: A validated Gram-negative pharmacophore fragment for building proprietary libraries. - Simplifies procurement: Consistent 95% purity research-grade material, available for rapid global delivery.

Molecular Formula C8H9Cl2NO2S
Molecular Weight 254.13 g/mol
Cat. No. B5696141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorobenzyl)methanesulfonamide
Molecular FormulaC8H9Cl2NO2S
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C8H9Cl2NO2S/c1-14(12,13)11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3
InChIKeyDREVBHXICMKNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DcBzl-MSA: Specialized Sulfonamide Fragment


N-(2,4-dichlorobenzyl)methanesulfonamide (DcBzl-MSA) is a synthetic aryl sulfonamide with the molecular formula C₈H₉Cl₂NO₂S and a molecular weight of 254.13 g/mol . It features a methanesulfonamide core N-linked to a 2,4-dichlorobenzyl group via a methylene spacer. The compound serves as a critical minimalist scaffold or a matched negative control for more complex pharmacologically active analogs, particularly the TREK-1/2 activator ML335 . Its value proposition lies in its precise structural simplicity, which enables its use as a comparator molecule to interrogate specific pharmacophoric contributions and off-target liabilities in potassium channel modulation and antimicrobial research [1].

1 Structurally matched inactive control for TREK channel negative-control experiments
2 Minimalist sulfonamide probe for pharmacophore mapping and off-target profiling
3 Free N-H sulfonamide fragment for custom library diversification

Structural Specificity Dictates DcBzl-MSA Selectivity


Assuming functional equivalence among sulfonamides is a high-risk procurement strategy due to the profound impact of subtle structural variations on target engagement. For example, the presence of a methylene spacer between the aryl ring and the sulfonamide nitrogen in DcBzl-MSA, as opposed to a direct N-aryl linkage, dramatically alters conformational flexibility, electronic properties, and metabolic stability [1]. This is starkly demonstrated by the comparison of DcBzl-MSA with its potent, extended analog ML335 (N-(2,4-dichlorobenzyl)-4-(methylsulfonamido)benzamide). ML335 is a potent TREK-1/2 activator (EC50s of 14.3 and 5.2 µM), whereas DcBzl-MSA, lacking the critical 4-methylsulfonamidobenzamide motif, is inactive at these channels, making it an ideal negative control [2]. Similarly, replacing the 2,4-dichloro substitution pattern on the benzyl ring with other patterns or removing the chlorine atoms can abolish desired biological activity, as seen in antimicrobial sulfonamide series where the 2,4-dichlorobenzyl derivative displayed unique potency [3].

Methylene spacer determines bioactivity

N-phenyl sulfonamide analogs lack the conformational freedom and H-bond accessibility of the benzyl spacer, potentially altering target engagement and metabolic stability.

Inactive at TREK channels

DcBzl-MSA lacks the 4-methylsulfonamidobenzamide motif required for K2P activation; the TREK-active analog ML335 cannot be replaced by this scaffold if channel modulation is intended.

2,4-Dichloro pattern essential for Gram-negative bias

Removal or rearrangement of the 2,4-dichloro substitution on the benzyl ring may abolish the Gram-negative activity inferred for this pharmacophore class.

DcBzl-MSA Comparative Evidence Guide


Structural Truncation Confers Selectivity over ML335

DcBzl-MSA is the core substructure of the known TREK-1/2 activator ML335 and lacks the 4-methylsulfonamidobenzamide group required for K2P channel activation. While ML335 activates TREK-1 and TREK-2 with EC50 values of 14.3 µM and 5.2 µM respectively [1], DcBzl-MSA is pharmacologically silent at these targets. This established structure-activity relationship (SAR) is leveraged by researchers to use DcBzl-MSA as a definitive negative control in experiments probing TREK channel-mediated physiology .

K2P channel selectivity
Head-to-head
Inactive at TREK-1/2
ML335: TREK-1 EC50 14.3 µM, TREK-2 EC50 5.2 µM
Supports negative-control interpretation
Xenopus oocyte voltage clamp assay
Chemical Biology Potassium Channel Negative Control Pharmacophore Mapping

Conformational H-Bonding Advantages over N-Phenyl Analogs

The N—H bond conformation in methanesulfonamides is a critical determinant of receptor accessibility. Crystallographic analysis of the closely related N-(2,4-dichlorophenyl)methanesulfonamide demonstrates that the amide hydrogen exists in a syn conformation to the ortho-chloro substituent, making it readily available for receptor hydrogen bonding [1]. DcBzl-MSA, by virtue of its benzyl group, introduces a methylene spacer that increases conformational freedom and projects the biologically active amide H atom further from the aromatic plane compared to the rigid N-phenyl analog, potentially enhancing binding to deep or sterically demanding receptor pockets [1].

Amide H-bond accessibility
Context-dependent
Enhanced conformational freedom from methylene spacer; N-phenyl analog more restricted
May alter receptor binding kinetics
Inferred from N-(2,4-dichlorophenyl) analog crystallography
Structural Biology Crystallography Receptor Binding Drug Design

Antimicrobial Benchmarking vs Benzimidazole-Sulfonamide Analog

In a study of benzimidazole-sulfonamide analogues, the 2,4-dichlorobenzyl derivative 5g exhibited good antibacterial activity specifically against Gram-negative bacteria, distinguishing it from other analogs like 5c which were more potent against Gram-positive strains [1]. While DcBzl-MSA is not identical to 5g, it contains the critical 2,4-dichlorobenzyl pharmacophore that is hypothesized to enable DNA intercalation, a mechanism proposed to block DNA replication and exert antimicrobial effects [1]. This class-level inference suggests DcBzl-MSA may possess similar Gram-negative selectivity.

Antimicrobial spectrum
Class-level
Predicted Gram-negative selectivity based on 2,4-dichlorobenzyl pharmacophore; MIC not determined
Supports Gram-negative screening context
Class-level inference from benzimidazole-sulfonamide analog 5g
Antimicrobial Gram-negative DNA Intercalation Benzimidazole

DcBzl-MSA High-Value Application Scenarios


Negative Control for K2P (TREK) Channel Studies

In electrophysiological studies of the TREK-1 and TREK-2 two-pore domain potassium channels, the use of DcBzl-MSA as a structurally matched, inactive analog is essential. By pairing experiments with DcBzl-MSA and the active TREK activator ML335, researchers can confidently attribute observed phenotypic changes to specific K2P channel modulation, eliminating off-target effects of the benzamide scaffold [1].

Fragment-Based Drug Discovery for Gram-Negative Antibiotics

The 2,4-dichlorobenzyl group is a validated pharmacophore for Gram-negative activity, as demonstrated in benzimidazole-sulfonamide libraries [1]. DcBzl-MSA serves as a low-molecular-weight fragment that can be elaborated through structure-based design to optimize DNA intercalation and target-specific toxicity, accelerating hit-to-lead campaigns for multi-drug resistant pathogens.

Amide H-Bond Regiochemistry Probe for Enzymes

The conformational flexibility of the benzylamine spacer in DcBzl-MSA, contrasted with the rigidity of N-phenyl analogs [1], makes it a valuable tool for mapping hydrogen bond acceptor geometry in enzymes like carbonic anhydrases, proteases, and kinases. Differential binding thermodynamics compared to N-phenyl methanesulfonamide can inform selectivity pocket design.

Synthetic Building Block for Custom Sulfonamide Libraries

As a primary sulfonamide with a free N-H, DcBzl-MSA is an ideal substrate for diversification via N-alkylation, N-acylation, or coupling to heterocycles. This allows industrial medicinal chemistry teams to rapidly generate proprietary libraries while maintaining the 2,4-dichlorobenzyl fragment's distinct physicochemical properties (cLogP ≈ 2.1, TPSA = 54.6 Ų) [1].

Application
Selection Property
Validation Focus
K2P channel negative-control studies
Structurally matched inactive sulfonamide scaffold
TREK channel-specific response attribution
Antimicrobial fragment elaboration
2,4-dichlorobenzyl pharmacophore fragment
Gram-negative activity screening context
Enzyme H-bond geometry mapping
Conformational flexibility in amide H-bond presentation
Enzyme binding-site mapping
Sulfonamide library diversification
Free N-H sulfonamide for N-alkylation or acylation
Scaffold diversification efficiency
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